molecular formula C7H9ClN2 B1621473 (2-Chloro-6-methylphenyl)hydrazine CAS No. 89187-46-2

(2-Chloro-6-methylphenyl)hydrazine

Cat. No.: B1621473
CAS No.: 89187-46-2
M. Wt: 156.61 g/mol
InChI Key: ZPGVNHBXCQUDKE-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylphenyl)hydrazine is a chemical compound with the molecular formula C7H9ClN2. It is a hydrazine derivative that has been studied for its potential therapeutic and toxic effects. This compound is known for its unique structure, which includes a chloro group and a methyl group attached to a phenyl ring, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)hydrazine typically involves the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Azobenzenes

    Reduction: Amines

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(2-Chloro-6-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its therapeutic potential and toxicological effects.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylphenyl)hydrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the normal functioning of cells by forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylhydrazine
  • 2-Chloro-6-fluorophenylhydrazine
  • 2-Chloro-4-methylphenylhydrazine

Uniqueness

(2-Chloro-6-methylphenyl)hydrazine is unique due to the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.

Properties

IUPAC Name

(2-chloro-6-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVNHBXCQUDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384144
Record name 2-CHLORO-6-METHYLPHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89187-46-2
Record name 2-CHLORO-6-METHYLPHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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